5-Aminopiperidin-2-one;dihydrochloride
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Overview
Description
5-Aminopiperidin-2-one;dihydrochloride: is a chemical compound with the molecular formula C5H10N2O·2HCl and a molecular weight of 187.07 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopiperidin-2-one;dihydrochloride typically involves the reduction of 5-aminopiperidin-2-one hydrochloride using lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction is maintained at a temperature between 45°C and 70°C . Another method involves starting from ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the available literature. the methods mentioned above can be scaled up for industrial production, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions: 5-Aminopiperidin-2-one;dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in tetrahydrofuran at 45°C to 70°C.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminum hydride yields ®-3-aminopiperidine .
Scientific Research Applications
Chemistry: 5-Aminopiperidin-2-one;dihydrochloride is used as an intermediate in the synthesis of various piperidine derivatives, which are crucial in designing drugs .
Biology: In biological research, piperidine derivatives, including this compound, are studied for their potential pharmacological activities .
Medicine: The compound is explored for its potential use in developing new pharmaceuticals due to its structural similarity to other bioactive piperidine derivatives .
Industry: In the industrial sector, it is used in the synthesis of various chemicals and materials that require piperidine derivatives .
Mechanism of Action
The exact mechanism of action of 5-Aminopiperidin-2-one;dihydrochloride is not well-documented. piperidine derivatives generally exert their effects by interacting with specific molecular targets and pathways in biological systems. These interactions can include binding to receptors, inhibiting enzymes, or modulating signaling pathways .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinone: A derivative of piperidine with a ketone group.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring.
Uniqueness: 5-Aminopiperidin-2-one;dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C5H12Cl2N2O |
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Molecular Weight |
187.06 g/mol |
IUPAC Name |
5-aminopiperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C5H10N2O.2ClH/c6-4-1-2-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H |
InChI Key |
YURPXBDYYDFFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1N.Cl.Cl |
Origin of Product |
United States |
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